molecular formula C15H12OS B180888 Benzo[b]thiophen-2-yl(phenyl)methanol CAS No. 116496-01-6

Benzo[b]thiophen-2-yl(phenyl)methanol

Cat. No. B180888
M. Wt: 240.3 g/mol
InChI Key: ILMXGRVAPAQFTQ-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-2-yl(phenyl)methanol is a chemical compound that belongs to the family of benzothiophenes. It is widely used in scientific research due to its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of Benzo[b]thiophen-2-yl(phenyl)methanol is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in inflammation, cancer, and microbial growth. It may also interact with certain receptors in the brain to exert its neuroprotective effects.

Biochemical And Physiological Effects

Benzo[b]thiophen-2-yl(phenyl)methanol has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation. Additionally, it has been found to have antimicrobial properties, inhibiting the growth of various bacteria and fungi.

Advantages And Limitations For Lab Experiments

The advantages of using Benzo[b]thiophen-2-yl(phenyl)methanol in lab experiments include its ease of synthesis, low cost, and potential applications in various fields. However, its limitations include its low solubility in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for the study of Benzo[b]thiophen-2-yl(phenyl)methanol. One potential direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its potential as a novel antimicrobial agent. Additionally, its anticancer properties could be further explored to develop new cancer treatments. Finally, its mechanism of action could be further elucidated to better understand its potential applications in various fields.
In conclusion, Benzo[b]thiophen-2-yl(phenyl)methanol is a chemical compound with unique properties and potential applications in various fields. Its ease of synthesis, low cost, and potential therapeutic applications make it an attractive compound for scientific research. Further studies are needed to fully understand its mechanism of action and potential applications.

Scientific Research Applications

Benzo[b]thiophen-2-yl(phenyl)methanol has been extensively used in scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, anticancer, and antimicrobial properties. It has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

116496-01-6

Product Name

Benzo[b]thiophen-2-yl(phenyl)methanol

Molecular Formula

C15H12OS

Molecular Weight

240.3 g/mol

IUPAC Name

1-benzothiophen-2-yl(phenyl)methanol

InChI

InChI=1S/C15H12OS/c16-15(11-6-2-1-3-7-11)14-10-12-8-4-5-9-13(12)17-14/h1-10,15-16H

InChI Key

ILMXGRVAPAQFTQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC3=CC=CC=C3S2)O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC3=CC=CC=C3S2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Using general procedure B, benzo[b]thiophene was reacted with benzaldehyde to give benzo[b]thiophen-2-yl-phenyl-methanol as a colorless solid. MS: 223.1 ([M+H—H2O]+).
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Synthesis routes and methods II

Procedure details

n-Butyl lithium (35 ml, 2.5 N in hexanes) was added dropwise to a stirred solution of thianaphthene (11.5 g, 85.6 mmol) in THF (300 mL) at -78° C. under a dry N2 atmosphere. After 1 h, benzaldehyde (9.6 mL, 94.4 mmol) was added and the cold bath was removed. After an additional 30 minutes, sat. aq. NH4Cl was added and the reaction mixture was partitioned between water and ether. The ether phase was washed with brine and concentrated. The resultant solid was triturated with pet. ether and filtered to provide the title compound as a white solid (17.7 g, 86%): NMR (CDCl3); δ 7.78 (m, 1H, thiopheneH), 7.68 (m, 1H, thiopheneH), 7.22-7.56 (m, 7H), 7.12 (s, 1H, thiopheneH), 6.12 (d, 1H, OH), 2.51 (d, 1H, CH).
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35 mL
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11.5 g
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300 mL
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9.6 mL
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Yield
86%

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